Phosphine, diphenyl-2-thienyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

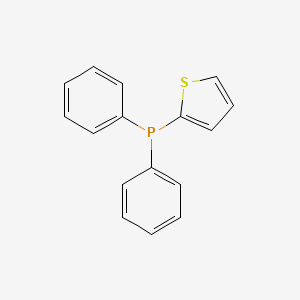

2-thienylphenylphosphine , is a chemical compound with the molecular formula C12H9PS. It features a phosphorus atom bonded to two phenyl (C6H5) groups and a thienyl (C4H3S) group. The compound exhibits interesting properties due to its aromatic and heterocyclic nature.

Preparation Methods

Synthetic Routes::

Direct Synthesis: Diphenyl-(2-thienyl)phosphine can be synthesized directly by reacting 2-thienylmagnesium bromide (prepared from 2-bromothiophene) with phenylphosphine chloride or bromide.

Phosphination of 2-Thienyl Grignard Reagent: Another method involves treating 2-thienylmagnesium bromide with chlorodiphenylphosphine.

Palladium-Catalyzed Cross-Coupling: A palladium-catalyzed cross-coupling reaction between 2-thienyl halides and phenylboronic acid derivatives can also yield the desired compound.

Industrial Production:: Industrial-scale production methods for diphenyl-(2-thienyl)phosphine are not widely documented. research laboratories often employ the synthetic routes mentioned above.

Chemical Reactions Analysis

Diphenyl-(2-thienyl)phosphine participates in various chemical reactions:

Oxidation: It can be oxidized to the corresponding phosphine oxide (diphenyl-(2-thienyl)phosphine oxide).

Substitution: The phenyl groups can undergo substitution reactions with suitable electrophiles.

Coordination Chemistry: The compound forms complexes with metal ions, as demonstrated by its reaction with lanthanide nitrates and triflates.

Common reagents include Grignard reagents, halogens, and metal salts. The major products depend on the specific reaction conditions.

Scientific Research Applications

Diphenyl-(2-thienyl)phosphine finds applications in:

Catalysis: As a ligand in transition metal-catalyzed reactions.

Materials Science: Its derivatives contribute to the development of organic semiconductors and optoelectronic materials.

Biological Studies: Investigating its interactions with metal ions and biological systems.

Mechanism of Action

The exact mechanism of action for diphenyl-(2-thienyl)phosphine varies based on its application. In catalysis, it coordinates with metal centers, influencing reaction pathways. In materials science, its electronic properties play a crucial role.

Comparison with Similar Compounds

Diphenyl-(2-thienyl)phosphine shares similarities with other organophosphines, such as triphenylphosphine (Ph3P) and diphenylphosphine oxide (Ph2P=O). its thienyl substituent sets it apart, providing unique reactivity and properties.

Properties

CAS No. |

61157-16-2 |

|---|---|

Molecular Formula |

C16H13PS |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

diphenyl(thiophen-2-yl)phosphane |

InChI |

InChI=1S/C16H13PS/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-13H |

InChI Key |

YMDGNZIBYXLHDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CS3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.